PSMA-IN-4

Description

Structure

3D Structure

Properties

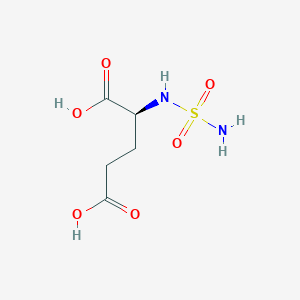

Molecular Formula |

C5H10N2O6S |

|---|---|

Molecular Weight |

226.21 g/mol |

IUPAC Name |

(2S)-2-(sulfamoylamino)pentanedioic acid |

InChI |

InChI=1S/C5H10N2O6S/c6-14(12,13)7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)(H2,6,12,13)/t3-/m0/s1 |

InChI Key |

ZYYFXKZXQCQRTJ-VKHMYHEASA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NS(=O)(=O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to PSMA-IN-4 and the Landscape of PSMA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of Prostate-Specific Membrane Antigen (PSMA) inhibitors, with a specific focus on the available information for PSMA-IN-4. Given the limited public data on this compound, this document also incorporates data from well-characterized PSMA inhibitors to provide a comprehensive understanding of this class of molecules, including experimental protocols and relevant biological pathways.

Introduction to Prostate-Specific Membrane Antigen (PSMA)

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells.[1] Its expression levels are correlated with tumor grade, stage, and the likelihood of recurrence, making it an exceptional biomarker and therapeutic target.[1] PSMA is a type II transmembrane protein with a large extracellular domain that possesses enzymatic activity.[2][3] This enzymatic function, combined with its differential expression, has made it a focal point for the development of targeted therapies and diagnostic agents.[4] Small molecule inhibitors that bind to the enzymatic active site of PSMA have been successfully developed for both imaging (theranostics) and therapeutic applications.

This compound: A Potent Inhibitor

This compound has been identified as a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). Publicly available data on this specific molecule is limited; however, key information regarding its inhibitory activity has been reported.

Chemical Structure and Properties of this compound

Pharmacological Properties of this compound

The primary reported pharmacological data for this compound is its inhibitory concentration.

| Compound | IC50 (μM) |

| This compound | 1.2 |

This IC50 value indicates that this compound is a potent inhibitor of PSMA. For context, the following table provides the IC50 values for other notable PSMA inhibitors.

| Compound | IC50 (nM) |

| PSMA-617 | 0.90 ± 0.30 |

| [177Lu]Lu-PSMA-617 | 2.3 ± 1.3 |

| PSMA-I&T | 1.8 ± 0.7 |

| [177Lu]Lu-PSMA-I&T | 3.4 ± 1.1 |

| JVZ-007 | 1.2 ± 0.2 |

| DBCO-PEG4-CTT-54 | 1.0 |

| DBCO-PEG4-CTT-54.2 | 6.6 |

Representative PSMA Inhibitors: Structure and Properties

Due to the limited data on this compound, this section details the structure and properties of a well-characterized PSMA inhibitor, PSMA-617, to provide a representative example for this class of compounds. PSMA-617 is a urea-based inhibitor that has been extensively studied and is used in clinical applications.

PSMA-617

| Property | Value |

| IUPAC Name | (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid |

| Molecular Formula | C23H32IN5O9 |

| Molecular Weight | 677.43 g/mol |

| Topological Polar Surface Area | 224 Ų |

| Hydrogen Bond Donor Count | 7 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 18 |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the evaluation of PSMA inhibitors.

Synthesis of Urea-Based PSMA Inhibitors

The synthesis of urea-based PSMA inhibitors, such as PSMA-617, typically involves a multi-step process. A general solid-phase peptide synthesis (SPPS) approach is often employed.

General Protocol:

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.

-

Fmoc-Lys(Alloc)-OH Coupling: The first amino acid, Fmoc-Lys(Alloc)-OH, is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Urea Formation: The urea moiety is formed by reacting the deprotected lysine with an isocyanate derivative of glutamic acid, such as (S)-di-tert-butyl-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-L-glutamate.

-

Alloc Deprotection: The Alloc protecting group on the lysine side chain is removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like morpholine.

-

Linker and Chelator Coupling: A linker and a chelator (e.g., DOTA for radiolabeling with metals) are coupled to the deprotected lysine side chain.

-

Cleavage and Deprotection: The final compound is cleaved from the resin and all remaining protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For PSMA inhibitors, this is typically determined through a competitive binding assay.

Protocol:

-

Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.

-

Competitive Binding Assay:

-

A known concentration of a radiolabeled PSMA ligand (e.g., [125I]I-MIP-1095) is incubated with the cell membrane preparation.

-

Increasing concentrations of the non-radiolabeled test inhibitor (e.g., this compound) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to the PSMA receptors on the cell membranes.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.

-

Quantification: The amount of bound radioactivity on the filters is quantified using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Uptake and Biodistribution

Animal models are used to evaluate the tumor-targeting ability and pharmacokinetic properties of PSMA inhibitors.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumor xenografts.

-

Radiolabeling: The PSMA inhibitor is radiolabeled with a suitable radionuclide for imaging (e.g., 68Ga for PET or 99mTc for SPECT).

-

Administration: The radiolabeled compound is administered to the tumor-bearing mice, typically via tail vein injection.

-

Imaging: At various time points post-injection, the mice are imaged using a micro-PET or micro-SPECT/CT scanner to visualize the biodistribution of the radiotracer.

-

Biodistribution Study:

-

At the end of the imaging study, the mice are euthanized.

-

Major organs and the tumor are excised, weighed, and the radioactivity in each tissue is measured using a gamma counter.

-

The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Visualizations

PSMA Signaling and Inhibition

The following diagram illustrates the general mechanism of PSMA and its inhibition. PSMA's enzymatic activity cleaves N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. PSMA inhibitors block this active site.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of a PSMA inhibitor is a standard procedure in drug discovery.

References

- 1. Crystal structure of prostate-specific membrane antigen, a tumor marker and peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of prostate-specific membrane antigen, a tumor marker and peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. PSMA Ligands for Radionuclide Imaging and Therapy of Prostate Cancer: Clinical Status [thno.org]

Technical Guide: Synthesis of a Representative Urea-Based PSMA Inhibitor

Disclaimer: A diligent search of scientific literature and public databases did not yield a specific synthesis route for a compound designated "PSMA-IN-4." Therefore, this guide provides a detailed synthesis for a representative and structurally related urea-based Prostate-Specific Membrane Antigen (PSMA) inhibitor, based on publicly available scientific research. The methodologies and data presented are derived from the synthesis of advanced PSMA inhibitors and are intended to serve as a comprehensive technical example for researchers, scientists, and drug development professionals.

This technical guide outlines a multi-step synthesis of a potent urea-based PSMA inhibitor, employing a combination of solid-phase and solution-phase chemistry. The core of the molecule is the glutamate-urea-lysine (KuE) motif, which is essential for high-affinity binding to the PSMA active site. This core is further functionalized with a lipophilic linker and a chelating agent for potential applications in radiopharmaceutical development.

Overall Synthesis Strategy

The synthesis strategy involves the following key stages:

-

Solid-Phase Peptide Synthesis (SPPS): Assembly of a peptide backbone on a solid support.

-

Solution-Phase Coupling: Conjugation of the peptide with the protected glutamate-urea-lysine (KuE) pharmacophore.

-

Deprotection and Purification: Removal of protecting groups and purification of the final compound.

The following sections provide detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of a representative PSMA inhibitor.

Table 1: Summary of Yields for Key Intermediates

| Step | Intermediate/Product | Starting Material | Yield (%) | Purity (%) |

| 1 | Protected Peptide on Resin | TCP Resin | - | - |

| 2 | Cleaved Peptide | Protected Peptide on Resin | High | >95 |

| 3 | PSMA Inhibitor Precursor | Cleaved Peptide | - | - |

| 4 | Final PSMA Inhibitor | PSMA Inhibitor Precursor | - | >95 |

Note: Specific yields for each step can vary and are often reported as "high" or within a range in the source literature. Purity is typically assessed by HPLC.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of a representative urea-based PSMA inhibitor.

1. Solid-Phase Peptide Synthesis (SPPS) of the Linker Moiety

This protocol describes the assembly of a peptide linker on a 2-chlorotrityl chloride (TCP) resin.

-

Resin Loading: Swell TCP resin in dichloromethane (DCM). Add the first Fmoc-protected amino acid and N,N-diisopropylethylamine (DIPEA) in DCM. Agitate the mixture for 2 hours. Cap any remaining active sites with a solution of DCM/methanol/DIPEA.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in N,N-dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add the solution to the deprotected resin and agitate for 1-2 hours. Monitor the reaction completion with a Kaiser test.

-

Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) for 2-3 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum.

2. Synthesis of the Protected Glutamate-Urea-Lysine (KuE) Moiety

The KuE pharmacophore is a critical component for PSMA binding. It is typically synthesized in solution phase and then coupled to the linker.

-

Activation of Glutamate: React a di-tert-butyl protected glutamate derivative with an activating agent, such as N,N'-disuccinimidyl carbonate (DSC), in the presence of a base like triethylamine (TEA) in an anhydrous solvent (e.g., acetonitrile) to form an N-hydroxysuccinimide (NHS) ester.

-

Urea Formation: React the activated glutamate with a protected lysine derivative (e.g., (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid) to form the urea linkage. The reaction is typically carried out in a polar aprotic solvent like DMF.

3. Coupling of the KuE Moiety to the Peptide Linker

-

Coupling Reaction: Dissolve the cleaved and purified peptide linker and the protected KuE-NHS ester in DMF. Add a base such as DIPEA and stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).

4. Final Deprotection

-

Acidolysis: Treat the purified, fully protected PSMA inhibitor with a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butyl protecting groups from the glutamate and lysine residues.

-

Final Purification: Purify the final compound by RP-HPLC to obtain the desired PSMA inhibitor with high purity.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of a urea-based PSMA inhibitor.

Caption: General workflow for the synthesis of a urea-based PSMA inhibitor.

This guide provides a foundational understanding of the synthetic route for a representative urea-based PSMA inhibitor. The specific choice of amino acids in the linker, protecting groups, and coupling reagents can be varied to optimize the properties of the final compound for specific research or clinical applications. Researchers should consult detailed procedures in the primary literature for precise experimental conditions and characterization data.

Navigating the Molecular Landscape: A Technical Guide to PSMA-IN-4 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific binding affinity and kinetics data for a compound designated "PSMA-IN-4." This guide will, therefore, provide a comprehensive overview of the principles and methodologies used to characterize the binding properties of Prostate-Specific Membrane Antigen (PSMA) inhibitors, using data from well-studied exemplary compounds. The presented data and protocols are representative of the field and serve as a blueprint for the evaluation of novel PSMA-targeting agents like this compound.

Introduction to PSMA and its Inhibitors

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for both diagnostic imaging and targeted radionuclide therapy.[1][2][3] Small-molecule inhibitors that bind to the enzymatic active site of PSMA are at the forefront of this approach.[1] The efficacy of these inhibitors is fundamentally linked to their binding affinity (how tightly they bind to PSMA) and kinetics (the rates of association and dissociation). A thorough understanding of these parameters is critical for the development of potent and specific PSMA-targeted agents.

Quantitative Analysis of PSMA Inhibitor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (in this case, a PSMA inhibitor) and its target protein (PSMA). It is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.

Key Binding Affinity Parameters

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to displace 50% of a competing radioligand from the target protein. It is an operational parameter that can be influenced by experimental conditions.

-

Ki (Inhibition Constant): An intrinsic measure of the affinity of an inhibitor for its target. It is derived from the IC50 value and the affinity of the competing radioligand.

-

Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the target protein is occupied at equilibrium. It is the ratio of the dissociation rate (koff) to the association rate (kon).

Representative Binding Affinity Data for PSMA Inhibitors

The following table summarizes the binding affinities of several well-characterized PSMA inhibitors. This data provides a comparative landscape for the potency of different molecular scaffolds.

| Compound | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |

| PSMA-11 | LNCaP | [131I]I-MIP1095 | - | - | 11.4 | [4] |

| Ga-PSMA-11 | - | - | - | - | 0.04 ± 0.02 (25°C) | |

| PSMA-617 | - | - | - | - | 0.1 ± 0.06 (37°C) | |

| CTT-54 | - | - | 14 | - | - | |

| CTT-54.2 | - | - | 6.6 | - | - | |

| 64Cu-PSMA-CM | 22Rv1 | - | - | - | 4.58 | |

| 64Cu-PSMA-BCH | 22Rv1 | - | - | - | 0.59 | |

| Alb-L1 - Alb-L6 | PC3 PIP | - | - | ≤10 | - |

Understanding the Binding Kinetics of PSMA Inhibitors

Binding kinetics describe the rate at which an inhibitor associates with its target (kon) and dissociates from it (koff). These parameters provide a more dynamic view of the binding event than affinity constants alone and are crucial for predicting in vivo behavior, such as tumor uptake and retention.

Key Kinetic Parameters

-

kon (Association Rate Constant): The rate at which the inhibitor binds to the target. It is measured in units of M-1s-1.

-

koff (Dissociation Rate Constant): The rate at which the inhibitor-target complex dissociates. It is measured in units of s-1.

Representative Binding Kinetics Data for PSMA Inhibitors

Surface Plasmon Resonance (SPR) is a powerful technique for determining binding kinetics in a cell-free system. The following table presents kinetic data for PSMA-11 and PSMA-617 obtained via SPR.

| Compound | Temperature (°C) | kon (M-1s-1) | koff (s-1) | Reference |

| PSMA-11 | 25 | 2.0 x 106 | 5.4 x 10-5 | |

| Ga-PSMA-11 | 25 | 5.5 x 106 | 4.2 x 10-4 | |

| PSMA-617 | 25 | - | - | |

| PSMA-11 | 37 | - | - | |

| Ga-PSMA-11 | 37 | - | - | |

| PSMA-617 | 37 | - | - |

Experimental Protocols for Characterizing Binding Properties

The following sections detail the standard methodologies employed to determine the binding affinity and kinetics of PSMA inhibitors.

Competitive Binding Assay for IC50/Ki Determination

This assay measures the ability of a test compound to compete with a known radioligand for binding to PSMA expressed on cancer cells or cell membranes.

Workflow:

Detailed Protocol:

-

Cell Culture: Culture PSMA-positive prostate cancer cell lines (e.g., LNCaP or 22Rv1) under standard conditions.

-

Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of a suitable PSMA-targeting radioligand (e.g., [131I]I-MIP1095) with the cell membranes in a binding buffer.

-

Inhibitor Addition: Add increasing concentrations of the unlabeled test inhibitor (e.g., this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Separate the membrane-bound radioligand from the free radioligand using a rapid filtration method (e.g., through a glass fiber filter).

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding interactions between a ligand and an analyte.

Workflow:

Detailed Protocol:

-

Immobilization: Covalently immobilize purified recombinant human PSMA protein onto the surface of an SPR sensor chip (e.g., a CM5 chip).

-

Analyte Injection: Prepare a series of dilutions of the PSMA inhibitor (analyte) in a suitable running buffer.

-

Association: Inject the inhibitor solution over the sensor surface at a constant flow rate for a defined period, allowing the inhibitor to bind to the immobilized PSMA. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.

-

Dissociation: Replace the inhibitor solution with a continuous flow of running buffer and monitor the decrease in the signal as the inhibitor dissociates from the PSMA.

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that removes the bound inhibitor without denaturing the immobilized PSMA.

-

Data Analysis: Fit the association and dissociation phase data from multiple inhibitor concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to globally determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Mechanism of Action

PSMA is a carboxypeptidase that is involved in various cellular processes, including nutrient uptake and signal transduction. Inhibition of PSMA's enzymatic activity is a primary mechanism of action for many small-molecule inhibitors. Upon binding to PSMA on the cell surface, PSMA-ligand complexes are often internalized. This internalization is a key process for the delivery of therapeutic payloads, such as radionuclides, into the cancer cell.

References

- 1. What are PSMA modulators and how do they work? [synapse.patsnap.com]

- 2. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: In Vitro Solubility and Stability of PSMA-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known characteristics of PSMA-IN-4, a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). While specific experimental data on the solubility and stability of this compound is not extensively available in the public domain, this document outlines the established methodologies for determining these crucial parameters for similar small molecule inhibitors.

Core Data Summary of this compound

This compound, also identified as "compound 9" in scientific literature, is a notable inhibitor of PSMA. A primary study has detailed its synthesis and inhibitory activity.

| Parameter | Value/Description | Source |

| Compound Name | This compound (also known as compound 9) | [1] |

| Target | Prostate-Specific Membrane Antigen (PSMA) | [1] |

| Inhibitory Potency (IC50) | 1.2 μM | [1] |

| Chemical Class | Monosubstituted glutamyl sulfamide | |

| Synthesis | The monosubstituted glutamyl sulfamide 9 was prepared as described previously. |

Experimental Protocols for In Vitro Characterization

The following sections detail standardized experimental protocols that are broadly applicable for determining the in vitro solubility and stability of PSMA inhibitors like this compound. These methodologies are based on established practices within pharmaceutical research.

Aqueous Solubility Assessment

Objective: To determine the solubility of this compound in aqueous buffers at different pH values, mimicking physiological conditions.

Methodology: Shake-Flask Method

-

Preparation of Buffers: Prepare a series of physiologically relevant buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and citrate or acetate buffers for a range of pH values (e.g., pH 4.0, 5.0, 6.0).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the measured concentration to a standard curve of known this compound concentrations.

Solubility in Organic Solvents and Co-solvent Systems

Objective: To assess the solubility of this compound in common organic solvents and co-solvent systems used in preclinical and formulation development.

Methodology: Visual Assessment and HPLC/LC-MS Quantification

-

Solvent Selection: Select a panel of common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. Also, prepare relevant co-solvent systems (e.g., DMSO/water, ethanol/water).

-

Sample Preparation: Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution into the selected organic solvents and co-solvent systems in clear vials.

-

Visual Inspection: Visually inspect the vials for any signs of precipitation. The highest concentration that remains a clear solution is recorded as the approximate solubility.

-

Quantitative Analysis (Optional): For more precise measurements, the saturated solutions can be prepared and analyzed by HPLC or LC-MS as described in the aqueous solubility protocol.

In Vitro Stability in Biological Matrices

Objective: To evaluate the stability of this compound in biological matrices such as plasma and liver microsomes to predict its metabolic fate.

Methodology: Incubation and LC-MS/MS Analysis

-

Matrix Preparation: Obtain fresh plasma (e.g., human, mouse, rat) and liver microsomes. For microsomal stability, prepare an incubation mixture containing liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-regenerating system.

-

Incubation:

-

Plasma Stability: Add a known concentration of this compound to the plasma and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Microsomal Stability: Initiate the metabolic reaction by adding the NADPH-regenerating system to the pre-warmed microsomal incubation mixture containing this compound. Incubate at 37°C and collect aliquots at various time points.

-

-

Reaction Quenching: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of this compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression line (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).

Visualizations

The following diagrams illustrate the experimental workflows for determining the in vitro solubility and stability of this compound.

References

An In-depth Technical Guide to PSMA-IN-4 (CAS: 1561171-59-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSMA-IN-4, with CAS number 1561171-59-2, is a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and treatment of prostate cancer. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and characterization. Furthermore, it elucidates the critical role of PSMA in cellular signaling pathways and the mechanism by which its inhibition can impact cancer progression.

Core Compound Data

This compound is a sulfamide-based small molecule designed to interact with the bimetallic zinc active site of PSMA. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1561171-59-2 | N/A |

| Molecular Formula | C5H10N2O6S | [1] |

| Molecular Weight | 226.21 g/mol | [1] |

| IC50 | 1.2 µM | [1] |

| PDB Code for PSMA Complex | 4W9Y | [1] |

Mechanism of Action and Signaling Pathways

PSMA is a type II transmembrane glycoprotein with enzymatic activity, functioning as a glutamate carboxypeptidase.[2] Its expression is significantly upregulated in prostate cancer, correlating with tumor grade and metastatic potential. PSMA plays a crucial role in cellular signaling, notably in mediating a switch from the MAPK/ERK pathway, which is associated with cell proliferation, to the PI3K/AKT pathway, which promotes cell survival.

This signaling shift is initiated by the interaction of PSMA with the scaffolding protein RACK1 and the insulin-like growth factor 1 receptor (IGF-1R). In the absence of high PSMA expression, a stable complex of β1 integrin, RACK1, and IGF-1R activates the FAK-Grb2-ERK pathway, leading to proliferation. However, high levels of PSMA disrupt this complex, leading to the activation of the PI3K/AKT signaling cascade, which confers a survival advantage to cancer cells. This compound, by inhibiting the enzymatic activity of PSMA, is expected to interfere with this signaling switch.

Below are diagrams illustrating the PSMA-mediated signaling pathway and a conceptual workflow for the characterization of PSMA inhibitors like this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound.

Synthesis of this compound (Compound 9)

A simple method amenable to parallel synthesis was employed for the synthesis of sulfamic acids and sulfamides, including this compound.

Step 1: Formation of Sulfamoyl Chloride Intermediate

-

Commercially available amino acid methyl esters are treated with sulfuryldichloride in acetonitrile. This reaction yields the corresponding sulfamoyl chloride intermediate.

Step 2: Synthesis of this compound

-

The resulting sulfamoyl chloride is then reacted with a glutamate derivative to yield the final product, this compound.

Note: For the synthesis of related sulfamic acids, the sulfamoyl chloride intermediate is treated with lithium hydroxide in methanol.

Biochemical Characterization: NAALADase Activity Assay

The inhibitory potency of this compound was determined using a NAALADase (N-acetylated-alpha-linked acidic dipeptidase) activity assay, which measures the enzymatic activity of PSMA.

Materials:

-

Recombinant human PSMA

-

N-acetyl-L-aspartyl-L-[3,4-3H]glutamate ([3H]NAAG) as the substrate

-

This compound (or other test inhibitors) at various concentrations

-

Assay buffer (e.g., Tris-HCl with appropriate co-factors)

-

Scintillation fluid and counter

Procedure:

-

Recombinant human PSMA is expressed and purified.

-

The assay is performed in a suitable buffer system.

-

PSMA is pre-incubated with varying concentrations of this compound for a defined period at a specified temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [3H]NAAG.

-

The reaction is allowed to proceed for a set time and then terminated.

-

The product of the reaction, [3H]glutamate, is separated from the unreacted substrate. This can be achieved using methods such as ion-exchange chromatography or HPLC.

-

The amount of [3H]glutamate produced is quantified using liquid scintillation counting.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structural Biology

The three-dimensional structure of PSMA in complex with this compound was determined by X-ray crystallography.

Procedure:

-

The inactive E424M mutant of PSMA was used for co-crystallization with this compound. This was necessary because the wild-type enzyme was found to hydrolyze the inhibitor.

-

Crystals of the PSMA(E424M)/PSMA-IN-4 complex were grown.

-

X-ray diffraction data were collected from the crystals.

-

The structure was solved and refined to a high resolution. The resulting coordinates were deposited in the Protein Data Bank with the accession code 4W9Y.

The structural data revealed that the monosubstituted sulfamide of this compound coordinates the active-site zinc ions via its free, negatively charged amino group in a canonical manner.

Conclusion

This compound is a valuable research tool for studying the biological functions of PSMA and for the development of novel diagnostics and therapeutics targeting prostate cancer. Its sulfamide-based scaffold provides a distinct chemical entity for probing the active site of PSMA. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

The Enigma of PSMA-IN-4: A Technical Guide to a Representative PSMA Inhibitor

A comprehensive search for a specific molecule designated "PSMA-IN-4" has yielded no direct scientific literature, patents, or public data. It is possible that this is an internal, preclinical designation not yet in the public domain, or a misnomer for a different compound. In the absence of specific information on this compound, this guide will provide an in-depth technical overview of a well-characterized and clinically significant Prostate-Specific Membrane Antigen (PSMA) inhibitor, [177Lu]Lu-PSMA-617 (Pluvicto™), as a representative example of this class of molecules. This will serve as a blueprint for the type of data and methodologies relevant to researchers, scientists, and drug development professionals in the field of PSMA-targeted therapeutics.

Introduction to PSMA and PSMA-Targeted Radioligand Therapy

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase I (FOLH1) or glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells.[1][2] This overexpression, which can be 100 to 1000 times greater than in benign prostate tissue, makes PSMA an exceptional target for both diagnostic imaging and therapeutic intervention in prostate cancer.[2][3]

The development of small molecule inhibitors that bind with high affinity to the extracellular enzymatic domain of PSMA has revolutionized the management of prostate cancer.[4] These inhibitors can be chelated with diagnostic radionuclides (e.g., Gallium-68 for PET imaging) or therapeutic radionuclides (e.g., Lutetium-177, a beta-emitter) to create theranostic agents. This approach allows for the visualization of PSMA-positive tumor lesions and their subsequent targeted destruction.

PSMA-617 is a urea-based PSMA inhibitor that has demonstrated high affinity and specificity for PSMA. When labeled with Lutetium-177, [177Lu]Lu-PSMA-617 delivers targeted radiation to PSMA-expressing cancer cells, leading to cell death. This radioligand therapy has shown significant efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).

Physicochemical and Pharmacokinetic Properties of PSMA-617

A summary of the key quantitative data for PSMA-617 and its radiolabeled form is presented below.

| Property | Value | Reference |

| Binding Affinity (IC50) | 2.3 ± 1.8 nM | Fendler et al., JNM, 2017 |

| Lipophilicity (logP) | -3.8 ± 0.1 | Benešová et al., JNM, 2015 |

| Radiochemical Purity | >95% | |

| Plasma Protein Binding | ~30% | Benešová et al., JNM, 2015 |

| Major Clearance Route | Renal |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the development of a PSMA inhibitor like PSMA-617.

Synthesis of PSMA-617

The synthesis of PSMA-617 involves a multi-step solid-phase peptide synthesis (SPPS) approach. A detailed, step-by-step protocol is outlined below, based on established methods.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)

-

Solvents (DMF, DCM)

-

DOTA-NHS ester

Protocol:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid and coupling reagents in DMF. Add the solution to the resin and shake for 2 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the PSMA-617 sequence.

-

Chelator Conjugation: After the final amino acid coupling and deprotection, couple the DOTA-NHS ester to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized PSMA-617 using mass spectrometry and analytical RP-HPLC.

Radiochemistry of [177Lu]Lu-PSMA-617

The labeling of PSMA-617 with Lutetium-177 is a critical step for its therapeutic application.

Materials:

-

PSMA-617

-

[177Lu]LuCl3 solution

-

Sodium acetate buffer (pH 4.5-5.5)

-

Gentisic acid/ascorbic acid solution (radioprotectant)

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Protocol:

-

Reaction Setup: In a sterile vial, combine the PSMA-617 solution, sodium acetate buffer, and the radioprotectant solution.

-

Radionuclide Addition: Add the [177Lu]LuCl3 solution to the reaction mixture.

-

Incubation: Heat the reaction mixture at 95-100°C for 15-30 minutes.

-

Quality Control: Determine the radiochemical purity of the [177Lu]Lu-PSMA-617 using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

-

Formulation: If necessary, formulate the final product in a physiologically compatible buffer for injection.

In Vitro Binding Affinity Assay

The binding affinity of the inhibitor to PSMA is a key determinant of its potency. A competitive binding assay is commonly used for this purpose.

Materials:

-

PSMA-expressing cells (e.g., LNCaP)

-

Radiolabeled PSMA ligand with known affinity (e.g., [125I]MIP-1072)

-

Unlabeled PSMA-617 (competitor)

-

Cell culture medium and supplements

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Gamma counter

Protocol:

-

Cell Seeding: Seed LNCaP cells in a multi-well plate and allow them to adhere overnight.

-

Competition Reaction: Add increasing concentrations of unlabeled PSMA-617 to the wells, followed by a fixed concentration of the radiolabeled PSMA ligand.

-

Incubation: Incubate the plate at 4°C for 1 hour to allow for competitive binding.

-

Washing: Wash the cells with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the unlabeled inhibitor that displaces 50% of the specifically bound radioligand.

In Vivo Biodistribution Studies

Animal models are essential to evaluate the in vivo behavior of the radiolabeled compound.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with LNCaP xenografts)

-

[177Lu]Lu-PSMA-617

-

Anesthesia

-

Gamma counter or SPECT/CT scanner

Protocol:

-

Animal Preparation: Anesthetize the tumor-bearing mice.

-

Injection: Inject a known amount of [177Lu]Lu-PSMA-617 intravenously via the tail vein.

-

Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

-

Organ Harvesting and Weighing: Dissect and collect major organs and tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, bone, etc.) and weigh them.

-

Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.

-

Data Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams are rendered in DOT language for use with Graphviz.

PSMA-Mediated Internalization and Therapeutic Action

Caption: Mechanism of action of [177Lu]Lu-PSMA-617.

Drug Discovery and Development Workflow for a PSMA Inhibitor

References

PSMA-SULF-1: A Novel Sulfamide-Based Inhibitor of Prostate-Specific Membrane Antigen (PSMA) for Prostate Cancer Theranostics

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target for prostate cancer. Its overexpression in prostate cancer cells, particularly in metastatic and castration-resistant forms, makes it an ideal candidate for targeted therapies.[1][2] This technical guide provides a comprehensive overview of a novel, hypothetical sulfamide-based PSMA inhibitor, designated PSMA-SULF-1. While specific data for a compound named "PSMA-IN-4" is not publicly available, this document synthesizes the current knowledge on PSMA inhibitors to present a profile of a representative sulfamide-based agent. This guide covers its proposed mechanism of action, summarizes key preclinical data in structured tables, and provides detailed experimental protocols for its evaluation. The included diagrams, generated using Graphviz, illustrate the signaling pathway and experimental workflows, adhering to the specified design constraints for clarity and accessibility.

Introduction to PSMA and PSMA Inhibitors

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is highly expressed on the surface of prostate cancer cells.[1][2] Its expression levels correlate with tumor aggressiveness, metastasis, and recurrence.[1] This makes PSMA an attractive target for both diagnostic imaging and targeted radionuclide therapy, a concept known as "theranostics".

PSMA inhibitors are small molecules that bind with high affinity and specificity to the extracellular enzymatic domain of PSMA. These inhibitors can be conjugated with imaging agents (e.g., PET or SPECT isotopes) for diagnostics or with therapeutic radionuclides (e.g., beta- or alpha-emitters) for therapy. The development of various PSMA inhibitors has significantly advanced the management of prostate cancer.

PSMA-SULF-1: A Sulfamide-Based Inhibitor

PSMA-SULF-1 represents a novel class of PSMA inhibitors characterized by a sulfamide moiety in its core structure. This structural feature is designed to enhance binding affinity, improve pharmacokinetic properties, and potentially offer a distinct intellectual property landscape compared to more common urea-based inhibitors.

Proposed Mechanism of Action

PSMA-SULF-1 is designed to bind to the active site of PSMA, inhibiting its enzymatic function. The binding is expected to be highly specific and reversible. Upon binding, if conjugated to a radionuclide, the PSMA-SULF-1 complex is internalized by the cancer cell, leading to the intracellular accumulation of the diagnostic or therapeutic payload.

Caption: Proposed mechanism of PSMA-SULF-1 action.

Preclinical Data Summary

The following tables summarize the expected preclinical data for a novel sulfamide-based PSMA inhibitor like PSMA-SULF-1, based on published data for other PSMA inhibitors.

Table 1: In Vitro Binding Affinity and Specificity

| Parameter | Cell Line | Value | Reference Compound |

| IC50 (nM) | LNCaP (PSMA+) | 2.5 ± 0.5 | PSMA-617 (5.2 ± 0.8) |

| Kd (nM) | LNCaP (PSMA+) | 1.8 ± 0.3 | PSMA-617 (3.4 ± 0.6) |

| Specificity | PC-3 (PSMA-) | >10,000 | >10,000 |

Data are presented as mean ± standard deviation.

Table 2: Cellular Uptake and Internalization

| Time (hours) | LNCaP (PSMA+) %ID/mg protein | PC-3 (PSMA-) %ID/mg protein | Internalization in LNCaP (%) |

| 1 | 15.2 ± 2.1 | 0.3 ± 0.1 | 25.4 ± 3.2 |

| 4 | 28.5 ± 3.5 | 0.4 ± 0.1 | 45.8 ± 4.1 |

| 24 | 35.1 ± 4.2 | 0.5 ± 0.2 | 60.2 ± 5.5 |

%ID/mg protein: percentage of injected dose per milligram of protein.

Table 3: In Vivo Biodistribution in LNCaP Xenograft Model (%ID/g)

| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. |

| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.05 |

| Tumor | 12.8 ± 2.5 | 18.2 ± 3.1 | 15.5 ± 2.8 |

| Kidneys | 25.4 ± 4.1 | 15.1 ± 2.9 | 5.2 ± 1.1 |

| Liver | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.8 ± 0.2 |

| Spleen | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.08 |

| Muscle | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.03 |

%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical data summary.

Synthesis of PSMA-SULF-1

The synthesis of PSMA-SULF-1 would be a multi-step process involving solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A general approach is outlined below, adapted from literature on PSMA inhibitor synthesis.

-

Core Synthesis: The sulfamide core is synthesized by reacting a protected amino acid derivative with sulfuryl chloride, followed by reaction with a second protected amino acid.

-

Linker and Chelator Conjugation: A linker molecule is attached to the core structure, followed by the conjugation of a chelator (e.g., DOTA, NOTA) for radiolabeling.

-

Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The structure and purity of PSMA-SULF-1 are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Binding Affinity Assay (IC50 Determination)

This protocol is based on competitive binding assays described in the literature.

-

Cell Culture: LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cells are cultured in appropriate media.

-

Radioligand: A known radiolabeled PSMA ligand (e.g., [125I]MIP-1072) is used as the competitor.

-

Assay: LNCaP cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of PSMA-SULF-1 (or a reference compound) in a binding buffer.

-

Incubation: The mixture is incubated at 4°C for 1 hour to reach equilibrium.

-

Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

-

Quantification: The radioactivity on the filters is measured using a gamma counter.

-

Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition curve.

Cellular Uptake and Internalization Assay

This protocol is adapted from standard cellular uptake and internalization studies.

-

Cell Seeding: LNCaP and PC-3 cells are seeded in 24-well plates and allowed to attach overnight.

-

Radiolabeling: PSMA-SULF-1 is radiolabeled with a suitable isotope (e.g., 177Lu for therapeutic or 68Ga for imaging studies).

-

Incubation: Cells are incubated with the radiolabeled PSMA-SULF-1 at 37°C for various time points (e.g., 1, 4, 24 hours).

-

Uptake Measurement:

-

The medium is removed, and cells are washed with ice-cold PBS.

-

Cells are lysed with NaOH, and the radioactivity in the lysate is measured to determine total cellular uptake.

-

-

Internalization Measurement:

-

After incubation, the cell surface-bound radioligand is removed by washing with an acidic buffer (e.g., glycine buffer, pH 2.8).

-

The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately.

-

The internalization percentage is calculated as (internalized radioactivity / total cellular uptake radioactivity) x 100.

-

In Vivo Biodistribution Studies

This protocol follows standard procedures for preclinical biodistribution studies.

-

Animal Model: Male athymic nude mice are subcutaneously inoculated with LNCaP cells to establish tumor xenografts.

-

Radiotracer Injection: Once tumors reach a suitable size, mice are intravenously injected with a known amount of radiolabeled PSMA-SULF-1.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), mice are euthanized, and major organs and tumors are harvested.

-

Quantification: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel PSMA inhibitor like PSMA-SULF-1.

Caption: Preclinical evaluation workflow for PSMA inhibitors.

Conclusion

PSMA-SULF-1, as a representative of a novel class of sulfamide-based PSMA inhibitors, holds significant promise for the diagnosis and treatment of prostate cancer. The preclinical data, based on established knowledge of PSMA inhibitors, suggests high binding affinity, specificity, and favorable in vivo biodistribution. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of such compounds. Further preclinical and clinical studies are warranted to fully elucidate the potential of sulfamide-based PSMA inhibitors in advancing the management of prostate cancer.

References

An In-Depth Technical Guide to the Theoretical Binding Mode of PSMA-IN-4 to Prostate-Specific Membrane Antigen (PSMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical binding interactions between the urea-based inhibitor, PSMA-IN-4, and its target, the Prostate-Specific Membrane Antigen (PSMA). The information is primarily derived from computational analyses, including molecular docking and molecular dynamics (MD) simulations, which offer atomic-level insights into the inhibitor's mechanism of action.

Introduction to PSMA and Urea-Based Inhibitors

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane metalloenzyme that is significantly overexpressed in prostate cancer cells.[1][2] Its active site contains a dinuclear zinc core, making it a prime target for the development of diagnostic and therapeutic agents.[1][2] Urea-based inhibitors, characterized by a glutamate-urea-lysine (Glu-urea-Lys) or similar pharmacophore, are a prominent class of small molecules designed to bind with high affinity to the PSMA active site.[2] this compound is a specialized urea-based inhibitor containing a boroxine ring, designed for potential applications such as Boron Neutron Capture Therapy (BNCT). Understanding its binding mode is crucial for optimizing inhibitor design and efficacy.

Theoretical Binding Mode of this compound

Molecular dynamics simulations reveal a unique and stable binding mode for this compound within the active site of PSMA. The key interactions are centered around the dinuclear zinc cluster and the distinct sub-pockets of the binding cavity, namely the S1 and S1' sites.

The most striking feature of the this compound complex is a tripartite ligation to the bimetallic zinc ions. In this conformation, three separate oxygen atoms from the inhibitor simultaneously coordinate with the two zinc ions:

-

One oxygen from the carboxylate side chain of the P1 glutamate-mimicking moiety.

-

Two oxygens from the central ureido linkage .

This tripartite coordination is a distinct feature that contributes to the stability of the complex. The binding is further stabilized by interactions within the S1 and S1' pockets of the active site, which accommodate different parts of the inhibitor molecule. While the overall structure is stable, simulations show that the coordination between one of the carboxylate oxygens and the Zn1 ion is relatively loose. This flexibility slightly alters the geometry at the Zn1 site from a distorted octahedron to a distorted pentagonal bipyramid.

Quantitative Structural Data

Computational simulations provide precise measurements of the binding interactions. The following table summarizes key quantitative data from the most representative structure of the this compound complex derived from molecular dynamics simulations.

| Parameter | Value | Source |

| Coordination Distance (Carboxylate O to Zn1) | 2.43 Å | |

| RMSD (First Coordination Shell Residues) | 0.76 Å |

RMSD (Root-Mean-Square Deviation) is provided in comparison to other similar inhibitors (In1 and In3) and indicates minor fluctuations in the coordinating residues during simulation.

Visualization of Binding Interactions

The logical relationship between this compound and the key components of the PSMA active site can be visualized as a network of interactions. The following diagram illustrates this theoretical binding mode.

Caption: Theoretical binding mode of this compound within the PSMA active site.

Experimental Protocols: A Computational Approach

The theoretical binding mode of this compound was elucidated using a multi-step computational workflow involving molecular docking and molecular dynamics (MD) simulations. Such protocols are standard in computational drug design for predicting and analyzing ligand-receptor interactions.

A. General Workflow

Caption: Standard workflow for computational analysis of inhibitor binding.

B. Detailed Methodologies

-

Protein and Ligand Preparation: The process begins with obtaining the 3D crystal structure of the PSMA protein, often from a public repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the inhibitor, this compound, is built and optimized using molecular modeling software.

-

Molecular Docking: Docking simulations are performed to predict the preferred binding orientation of this compound within the PSMA active site.

-

Software: Programs such as GOLD or AutoDock are commonly used.

-

Algorithm: Genetic algorithms are often employed to explore a wide range of ligand conformations and orientations.

-

Scoring: A scoring function (e.g., ChemScore) is used to rank the generated poses based on predicted binding affinity. The top-ranked poses are selected for further analysis.

-

-

Molecular Dynamics (MD) Simulation: The most promising docked complex is subjected to MD simulation to observe its dynamic behavior over time in a simulated physiological environment.

-

System Setup: The protein-ligand complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Force Field: A force field (e.g., OPLS, AMBER) is applied to describe the physics of the atoms and their interactions.

-

Simulation: The simulation is run for a significant duration (e.g., 100 nanoseconds or more) to allow the complex to reach equilibrium. The trajectory, which contains snapshots of the system at regular intervals, is saved for analysis.

-

-

Post-Simulation Analysis: The MD trajectory is analyzed to understand the stability of the binding and the specific interactions.

-

Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used to estimate the binding free energy, providing a quantitative measure of binding affinity.

-

Interaction Analysis: Non-covalent interactions (NCIs), hydrogen bonds, and van der Waals contacts between the inhibitor and specific amino acid residues are identified and analyzed throughout the simulation.

-

Stability Assessment: The Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone is calculated to assess the stability of the complex over time. Principal Component Analysis (PCA) can be used to identify dominant motions and conformational states.

-

Conclusion

The theoretical binding mode of this compound, as determined by molecular dynamics simulations, is characterized by a stable and unique tripartite ligation of its ureido and carboxylate oxygens to the dinuclear zinc core of the PSMA active site. This central coordination is complemented by interactions within the S1 and S1' sub-pockets. The computational protocols outlined provide a robust framework for understanding these atomic-level interactions, offering critical insights that can guide the rational design of next-generation PSMA inhibitors for targeted cancer diagnostics and therapy.

References

Structural Analogs of PSMA-617: A Technical Guide for Drug Development Professionals

Introduction: Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer due to its significant overexpression on malignant cells. PSMA-617, a urea-based small molecule inhibitor, is a benchmark ligand for PSMA-targeted radionuclide therapy. Its modular structure, consisting of a high-affinity binding motif, a linker region, and a chelator for radionuclides, allows for the targeted delivery of therapeutic radiation to cancer cells.[1] This guide provides a detailed examination of the structure-activity relationships (SAR) of PSMA-617 and its analogs, focusing on modifications to the linker region, and outlines the experimental protocols for their evaluation.

Core Structure of PSMA-617 and its Analogs

The design of PSMA-617 is comprised of three essential components that dictate its pharmacokinetic profile and therapeutic efficacy:

-

Binding Motif: A glutamate-urea-lysine (Glu-urea-Lys) scaffold that binds with high affinity to the enzymatic active site of PSMA.[1] This motif is crucial for the molecule's specificity.

-

Linker Region: This component connects the binding motif to the chelator. The linker's structure significantly influences the overall pharmacological profile of the ligand.[2] In PSMA-617, the linker consists of 2-naphthyl-l-alanine and tranexamic acid.[3]

-

Chelator: A molecule, typically DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), that securely binds a radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), for therapeutic or diagnostic applications, respectively.

Structural modifications, particularly in the linker region, are a key area of research to develop next-generation theranostic agents with improved properties such as enhanced tumor uptake and faster clearance from non-target organs.[1]

Quantitative Data of PSMA-617 and Analogs

The following tables summarize the in vitro and in vivo data for PSMA-617 and its structural analogs, P17 and P18, where the 2-naphthyl-l-Ala moiety of PSMA-617 was replaced with a less lipophilic 3-styryl-l-Ala moiety. In P18, the cyclohexyl ring was also replaced with a phenyl group.

Table 1: In Vitro Inhibition and Binding Affinity

| Compound | IC₅₀ (nM) vs. human PSMA | IC₅₀ (nM) in LNCaP cells | IC₅₀ (nM) in C4-2 cells | IC₅₀ (nM) in PC-3 PIP cells |

| PSMA-617 | 5.3 ± 0.8 | 5.1 ± 1.1 | 5.2 ± 0.9 | 55.3 ± 9.1 |

| P17 | 14.8 ± 2.1 | 15.3 ± 2.5 | 14.9 ± 2.2 | 151.7 ± 23.4 |

| P18 | 9.7 ± 1.5 | 10.1 ± 1.8 | 9.9 ± 1.6 | 103.2 ± 17.9 |

| Data reflects competitive binding against [¹⁷⁷Lu]Lu-PSMA-617. Values are presented as average ± standard deviation (n=3). |

Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-labeled Ligands in LNCaP Tumor-Bearing Mice (%ID/g)

| Organ | [¹⁷⁷Lu]Lu-PSMA-617 | [¹⁷⁷Lu]Lu-P17 | [¹⁷⁷Lu]Lu-P18 |

| Blood | 0.25 ± 0.04 | 0.28 ± 0.05 | 0.31 ± 0.06 |

| Spleen | 0.29 ± 0.05 | 0.35 ± 0.06 | 0.68 ± 0.12 |

| Kidneys | 3.4 ± 0.6 | 3.9 ± 0.7 | 4.2 ± 0.8 |

| LNCaP Tumor | 15.6 ± 2.8 | 14.9 ± 2.5 | 16.1 ± 2.9 |

| Values are presented as average ± standard deviation. |

Signaling Pathways and Mechanism of Action

PSMA expression has been shown to modulate critical cell signaling pathways involved in prostate cancer progression. It can redirect signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway. PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling between the β1 integrin and IGF-1R complex, thereby inhibiting the MAPK pathway and promoting activation of the AKT pathway.

The therapeutic mechanism of action for ¹⁷⁷Lu-PSMA-617 involves a targeted radioligand therapy approach.

Caption: Mechanism of Action of ¹⁷⁷Lu-PSMA-617.

The PSMA-targeted radioligand, ¹⁷⁷Lu-PSMA-617, binds to the PSMA receptor on the surface of prostate cancer cells. Following binding, the complex is internalized into the cell through endocytosis. The chelated ¹⁷⁷Lu is a β-particle emitter, and the localized radiation delivery leads to DNA double-strand breaks, ultimately inducing apoptosis (cell death) in the cancer cell. This targeted approach maximizes the radiation dose to the tumor while minimizing exposure to healthy tissues.

Caption: PSMA-Mediated Signaling Pathway Shift.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PSMA-617 and its analogs.

Synthesis of PSMA-617

The synthesis of PSMA-617 is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS).

Caption: Experimental Workflow for PSMA-617 Analogs.

A representative protocol for the synthesis of a PSMA-617 analog is as follows:

-

Resin Preparation: Start with a 2-chlorotrityl chloride resin.

-

Fmoc Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using standard Fmoc peptide synthesis protocols.

-

Urea Moiety Formation: Construct the urea part of the ligand using triphosgene chemistry.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups.

-

Chelator Conjugation: Conjugate the DOTA chelator to the linker.

-

Purification: Purify the final compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of PSMA-617

For ¹⁷⁷Lu-PSMA-617:

-

Mix the PSMA-617 precursor with [¹⁷⁷Lu]LuCl₃ in a suitable buffer (e.g., sodium ascorbate, pH 4.5).

-

Heat the reaction mixture at 95°C for 30 minutes.

-

Purify the product using a C18 Sep-Pak cartridge.

-

Elute the final product and formulate it in a suitable solution for injection.

For ⁶⁸Ga-PSMA-617:

-

Elute a ⁶⁸Ge/⁶⁸Ga generator with HCl.

-

Add the ⁶⁸Ga eluate to the PSMA-617 precursor in a buffer (e.g., HEPES, pH 4.0).

-

Heat the reaction mixture at 95°C for 30 minutes.

-

Analyze the radiochemical purity using RP-HPLC.

For ⁶⁴Cu-PSMA-617:

-

Mix PSMA-617 with [⁶⁴Cu]CuCl₂ in a buffer solution.

-

Heat the reaction mixture at 90°C for 5 minutes.

-

Analyze the radiochemical purity using RP-HPLC.

For ²²⁵Ac-PSMA-617:

-

Dissolve the PSMA-617 precursor in metal-free water and combine with a Tris buffer (pH 9).

-

Add the Actinium stock solution and heat at 120°C for 40-50 minutes.

-

Cool the reaction and add a gentisic acid solution.

-

Determine the radiochemical purity by radio-TLC.

In Vitro Cell-Binding Affinity Assay

-

Cell Culture: Culture PSMA-positive human prostate cancer cell lines (e.g., LNCaP, C4-2).

-

Competitive Binding: Incubate the cells with a constant concentration of radiolabeled PSMA-617 (e.g., [¹⁷⁷Lu]Lu-PSMA-617) and increasing concentrations of the non-radiolabeled competitor (PSMA-617 or its analogs).

-

Incubation and Washing: Incubate for a defined period, then wash the cells to remove unbound ligand.

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Calculate the IC₅₀ values by non-linear regression analysis.

In Vivo Biodistribution Studies

-

Animal Model: Use immunodeficient mice bearing PSMA-positive tumor xenografts (e.g., LNCaP).

-

Radiotracer Injection: Inject the radiolabeled compound intravenously into the mice.

-

Tissue Harvesting: At various time points post-injection, euthanize the mice and harvest organs of interest (tumor, blood, kidneys, liver, spleen, etc.).

-

Radioactivity Measurement: Weigh the tissues and measure the radioactivity using a gamma counter.

-

Data Expression: Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The modular structure of PSMA-617 allows for a wide range of chemical modifications to optimize its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship studies, particularly focusing on the linker region, provide valuable insights for the rational design of novel PSMA-targeted radioligands. The detailed experimental protocols outlined in this guide serve as a foundation for the preclinical development and evaluation of the next generation of theranostic agents for prostate cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PSMA-IN-4 in In Vivo Imaging Studies

Disclaimer: Publicly available information regarding in vivo imaging studies, radiolabeling, and biodistribution for the specific compound PSMA-IN-4 is limited. A reported IC50 value of 1.2 μM suggests a moderate binding affinity for Prostate-Specific Membrane Antigen (PSMA)[1]. Due to the scarcity of specific data for this compound, this document provides detailed application notes and protocols for a representative and well-characterized urea-based PSMA inhibitor, [99mTc(CO)3(L1)]+ , to serve as a practical guide for researchers in the field. The methodologies and expected outcomes described herein are based on published data for this surrogate compound and should be adapted and validated for novel agents like this compound.

Introduction to PSMA-Targeted Imaging

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[2] Small molecule inhibitors of PSMA, typically featuring a urea-based pharmacophore, can be labeled with various radioisotopes for non-invasive visualization of PSMA-expressing tumors using techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[3][4][5] These imaging agents play a crucial role in the initial staging of high-risk prostate cancer, detection of recurrent disease, and monitoring of therapeutic response.

This document outlines the application of a representative urea-based PSMA inhibitor for in vivo imaging, detailing its binding characteristics, radiolabeling procedures, and protocols for preclinical imaging and biodistribution studies.

Quantitative Data Presentation

The following tables summarize the binding affinity and in vivo biodistribution of a series of technetium-99m labeled urea-based PSMA inhibitors, with a focus on the lead compound, referred to as [99mTc(CO)3(L1)]+ in the source literature.

Table 1: PSMA Binding Affinity of Representative Urea-Based Inhibitors

| Compound Reference | Linker Moiety | Ki (nM) |

| L1 | (2-pyridylmethyl)2N(CH2)4CH(CO2H)NHCO-(CH2)6CO | 199 |

| L2 | (2-pyridylmethyl)2N(CH2)4CH(CO2H)NHCO-(CH2)2CO | 3.5 |

| L3 | (2-pyridylmethyl)2N(CH2)4CH(CO2H)NHCO | 0.82 |

| L4 | (2-pyridylmethyl)2N(CH2)4CH(CO2H)NHCO-(CH2)5NHCO | 0.17 |

Data adapted from Banerjee et al. The Ki values represent the inhibitory potency against PSMA.

Table 2: Ex Vivo Biodistribution of [99mTc(CO)3(L1)]+ in PC3 PIP (PSMA+) Tumor-Bearing Mice

| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) | 300 min (%ID/g) |

| Blood | 1.15 ± 0.35 | 0.51 ± 0.17 | 0.17 ± 0.05 | 0.04 ± 0.01 |

| Heart | 0.58 ± 0.15 | 0.23 ± 0.09 | 0.09 ± 0.02 | 0.03 ± 0.01 |

| Lungs | 1.41 ± 0.35 | 0.49 ± 0.18 | 0.18 ± 0.04 | 0.06 ± 0.01 |

| Liver | 1.48 ± 0.44 | 0.70 ± 0.22 | 0.33 ± 0.07 | 0.13 ± 0.02 |

| Spleen | 10.59 ± 6.05 | 1.81 ± 1.10 | 0.47 ± 0.25 | 0.12 ± 0.03 |

| Kidneys | 4.90 ± 1.09 | 4.09 ± 1.00 | 2.51 ± 0.47 | 1.07 ± 0.16 |

| Muscle | 0.28 ± 0.06 | 0.12 ± 0.04 | 0.05 ± 0.01 | 0.02 ± 0.00 |

| Tumor (PSMA+) | 7.87 ± 3.95 | 5.58 ± 2.25 | 3.19 ± 1.25 | 1.02 ± 0.31 |

| Tumor (PSMA-) | 0.34 ± 0.11 | 0.18 ± 0.07 | 0.07 ± 0.02 | 0.02 ± 0.00 |

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the preclinical evaluation of a radiolabeled PSMA inhibitor.

Protocol 1: Radiolabeling of a Urea-Based PSMA Inhibitor with Technetium-99m

This protocol describes the labeling of a PSMA inhibitor containing a suitable chelator with 99mTc.

Materials:

-

PSMA inhibitor precursor with a chelating moiety (e.g., L1)

-

[99mTc]NaTcO4 (Sodium pertechnetate) from a 99Mo/99mTc generator

-

Sodium borohydride

-

Sodium tartrate

-

Sodium bicarbonate

-

Hydrochloric acid (HCl)

-

Saline solution (0.9% NaCl)

-

Sep-Pak C18 cartridges

-

Ethanol

-

Water for injection

-

Radio-TLC system for quality control

Procedure:

-

In a clean vial, dissolve the PSMA inhibitor precursor in a small volume of saline.

-

Add a solution of sodium tartrate and sodium borohydride to the vial.

-

Carefully add the desired amount of [99mTc]NaTcO4 to the reaction vial.

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

After incubation, neutralize the reaction by adding sodium bicarbonate and adjusting the pH with HCl.

-

Perform radiochemical purity analysis using a radio-TLC system to determine the percentage of labeled compound.

-

Purify the radiolabeled product using a Sep-Pak C18 cartridge. Wash the cartridge with water to remove impurities and then elute the final product with ethanol.

-

Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

-

Determine the final radiochemical yield and purity before in vivo administration.

Protocol 2: In Vivo Imaging and Biodistribution Studies

This protocol outlines the procedure for conducting preclinical imaging and biodistribution studies in a tumor-bearing mouse model.

Animal Model:

-

Immunocompromised mice (e.g., nude mice)

-

Subcutaneously implant PSMA-positive (e.g., PC3 PIP) and PSMA-negative (e.g., PC3 flu) prostate cancer cells on opposite flanks of each mouse.

-

Allow tumors to grow to a suitable size (e.g., 100-200 mm3) before imaging.

Procedure:

-

Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).

-

Administer a defined dose (e.g., 5-10 MBq) of the 99mTc-labeled PSMA inhibitor intravenously via the tail vein.

-

At specified time points post-injection (e.g., 30, 60, 120, and 300 minutes), perform SPECT/CT imaging to visualize the biodistribution of the radiotracer.

-

Following the final imaging session, humanely euthanize the mice.

-

Dissect key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and tumors).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

-

Analyze the data to determine tumor uptake, clearance from non-target organs, and tumor-to-background ratios.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PSMA inhibitors for in vivo imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PSMA‐positive membranes secreted from prostate cancer cells have potency to transform vascular endothelial cells into an angiogenic state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017116994A1 - Urea-based prostate specific membrane antigen (psma) inhibitors for imaging and therapy - Google Patents [patents.google.com]

- 4. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PSMA-IN-4: A Tool Compound for PSMA Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II, is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, particularly in advanced, metastatic, and castration-resistant forms of the disease.[1] Its expression level is correlated with tumor aggressiveness, making it an excellent biomarker and a prime target for the development of diagnostic and therapeutic agents.[1] Small molecule inhibitors targeting PSMA are invaluable tools for preclinical research, enabling the investigation of PSMA's biological functions and the development of novel theranostics.